Welcome to the BenchChem Online Store!
molecular formula C12H11NO3 B8736725 Methyl 7-methoxyquinoline-4-carboxylate

Methyl 7-methoxyquinoline-4-carboxylate

Cat. No. B8736725
M. Wt: 217.22 g/mol
InChI Key: JCSLYTXDTLXFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08178557B2

Procedure details

To a cooled (0° C.) solution of methyl 7-methoxyquinoline-4-carboxylate (378 mg, 1.74 mmol) in CH2Cl2, BBr3 (9 mL, excess) was added and the reaction mixture stirred and warmed to RT. After 4 days, the mixture was poured into ice and the yellow solid collected as the title compound.
Quantity
378 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([C:13]([O:15]C)=[O:14])=[CH:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1>C(Cl)Cl.B(Br)(Br)Br>[OH:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([C:13]([OH:15])=[O:14])=[CH:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
378 mg
Type
reactant
Smiles
COC1=CC=C2C(=CC=NC2=C1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
9 mL
Type
solvent
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
the mixture was poured into ice
CUSTOM
Type
CUSTOM
Details
the yellow solid collected as the title compound

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
OC1=CC=C2C(=CC=NC2=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.